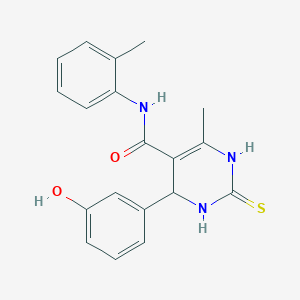amine](/img/structure/B4057279.png)
(1,3-benzodioxol-4-ylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine
説明
The compound is a small molecule with the molecular formula C22H23N3O3 . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzodioxol group, an imidazole group, and a pyridine group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 377.4 g/mol . It has a computed XLogP3-AA value of 3.5, suggesting it has moderate lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors .科学的研究の応用
Synthesis and Reactivity
An important application of compounds similar to (1,3-benzodioxol-4-ylmethyl)3-(1H-imidazol-1-yl)propylamine is in the field of organic synthesis. For example, a study by Cui et al. (2018) described a three-component reaction for the efficient preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, which are structurally related to the queried compound. This method showed excellent functional group tolerance and good efficiency (Cui et al., 2018).
Biological Activity
In the realm of medicinal chemistry, structurally related compounds have been explored for their biological activity. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential antiulcer properties. Their work focused on developing compounds with antisecretory and cytoprotective properties, indicative of the therapeutic potential of such structures (Starrett et al., 1989).
Catalytic Applications
Another application is in the development of catalytic processes. For instance, Mariappan et al. (2016) reported the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy, employing a metal-free approach (Mariappan et al., 2016).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, compounds with a similar structure have been synthesized for various applications. For example, Maleki (2014) described the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which shares some structural features with the queried compound, highlighting the versatility of these structures in synthesizing diverse heterocyclic compounds (Maleki, 2014).
特性
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-5-18(20-19(6-1)25-16-26-20)14-24(13-17-4-2-7-21-12-17)10-3-9-23-11-8-22-15-23/h1-2,4-8,11-12,15H,3,9-10,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZCQLHMBZBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN(CCCN3C=CN=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4057203.png)

![2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057234.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]benzamide](/img/structure/B4057238.png)
![2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4057247.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4057252.png)
![N-(4-chloro-3-methylphenyl)-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B4057256.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B4057259.png)



![methyl 11-[2-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057293.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)
![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)